molecular formula C25H23N3OS B444916 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE

Cat. No.: B444916
M. Wt: 413.5g/mol
InChI Key: LZGHPNMDCRCEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, as well as a naphthylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-6-phenylpyrimidine-2-amine with appropriate reagents under controlled conditions.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 1-naphthylbutanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amide or thioether derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-phenylpyrimidine-2-amine: A precursor in the synthesis of the target compound.

    2-aminopyrimidine derivatives: Known for their diverse biological activities.

    Thioether-containing compounds: Commonly studied for their chemical reactivity and biological properties.

Uniqueness

2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-NAPHTHYL)BUTANAMIDE stands out due to its unique combination of a pyrimidine ring, thioether linkage, and naphthylbutanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5g/mol

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C25H23N3OS/c1-3-23(24(29)27-21-15-9-13-18-10-7-8-14-20(18)21)30-25-26-17(2)16-22(28-25)19-11-5-4-6-12-19/h4-16,23H,3H2,1-2H3,(H,27,29)

InChI Key

LZGHPNMDCRCEHB-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C4=CC=CC=C4)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.